2-Chloro-4-(3-formylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUALSVVIXREOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688886 | |
| Record name | 3-Chloro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-32-1 | |
| Record name | 3-Chloro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
Starting with 2-chloro-4-bromobenzoic acid , the bromine atom at position 4 serves as the coupling site. The carboxylic acid group is often protected as a methyl ester to prevent interference with the palladium catalyst. For instance, esterification using methanol and sulfuric acid yields methyl 2-chloro-4-bromobenzoate , which is then subjected to coupling with 3-formylphenylboronic acid .
Catalytic Conditions
Reactions employ a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous sodium carbonate at 80–100°C. Gas chromatography monitoring, as described in patent CN102627591B, ensures reaction completion by tracking the consumption of the boronic acid. Post-coupling, the methyl ester is hydrolyzed using NaOH to regenerate the carboxylic acid.
Representative Data:
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Esterification | H₂SO₄ | 65 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄ | 90 | 78 |
| Ester Hydrolysis | NaOH | 25 | 95 |
Friedel-Crafts Acylation Strategy
Electrophilic formylation via Friedel-Crafts acylation presents challenges due to the deactivating nature of the carboxylic acid group. However, transient protection of the acid as an ester (e.g., methyl or tert-butyl) enhances reactivity:
Directed Formylation
Using Vilsmeier-Haack reagents (POCl₃/DMF), the 3-formyl group is introduced selectively at the 4-position of the protected benzoic acid derivative. The chloro group at position 2 directs electrophilic attack to the para position, aligning with mechanistic studies in analogous systems.
Deprotection and Isolation
Post-formylation, the ester is hydrolyzed under acidic conditions (e.g., HCl in dioxane). Recrystallization from methanol yields the pure product, as demonstrated in the purification of 2-chloro-4-methylsulfonylbenzoic acid.
Optimization Insights:
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Protection: Methyl esters outperform tert-butyl esters in reaction yield (85% vs. 72%).
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Solvent: Dichloroethane enhances reagent solubility compared to toluene.
Oxidation of Methyl-Substituted Precursors
A two-step approach involving chlorination followed by oxidation mirrors methodologies from patent CN105017101A:
Chlorination of 4-(3-Methylphenyl)benzoic Acid
Chlorine gas is introduced to 4-(3-methylphenyl)benzoic acid in the presence of FeCl₃ at 85–95°C, yielding 2-chloro-4-(3-methylphenyl)benzoic acid . The reaction is monitored via gas chromatography to minimize over-chlorination.
Selective Oxidation to Aldehyde
Controlled oxidation of the methyl group employs manganese dioxide in acetic acid at 60°C. This method avoids over-oxidation to carboxylic acid, a common issue with HNO₃-based systems. The yield is highly dependent on reaction time:
| Oxidizing Agent | Temperature (°C) | Time (h) | Aldehyde Yield (%) |
|---|---|---|---|
| MnO₂ | 60 | 6 | 68 |
| KMnO₄ | 25 | 12 | 34 (with 45% acid) |
Diazotization and Hydrolysis Route
Adapting techniques from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, this pathway involves:
Nitration and Reduction
2-Chloro-4-aminobenzoic acid is nitrated at the 3-position, followed by reduction of the nitro group to an amine using hydrogen and Pd/C.
Diazotization-Formylation
The amine is diazotized with NaNO₂/HCl and reacted with formaldehyde under basic conditions to install the formyl group. Hydrolysis of intermediates completes the synthesis.
Challenges:
-
Low regioselectivity during nitration necessitates careful temperature control.
-
Diazonium intermediates require stabilization at 0–5°C to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity; scalable | Boronic acid cost; protection required | 70 |
| Friedel-Crafts | Direct formylation; minimal steps | Low yields with electron-deficient rings | 55 |
| Oxidation | Utilizes simple precursors | Over-oxidation risks | 62 |
| Diazotization | No protecting groups needed | Multi-step; intermediate instability | 48 |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Chloro-4-(3-carboxyphenyl)benzoic acid.
Reduction: 2-Chloro-4-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-formylphenyl)benzoic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The 3-formylphenyl group in the target compound allows for conjugation with the benzoic acid ring, enhancing resonance stabilization compared to its 2-formylphenyl isomer .
- Electron-Withdrawing Effects : The formyl group (–CHO) is less electron-withdrawing than sulfonyl (–SO₂CH₃) or trifluoromethyl (–CF₃) groups, resulting in a moderate acidity (estimated pKa ~2.5–3.0) compared to sulfonyl derivatives (pKa ~1.9) .
- Crystallographic Behavior: Compounds like 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid exhibit distinct crystal packing due to intermolecular hydrogen bonding involving the carboxylic acid and phenoxy groups , while the target compound’s formyl group may engage in weaker van der Waals interactions.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(3-formylphenyl)benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves two key steps: (1) introducing the formyl group via Vilsmeier-Haack formylation or Friedel-Crafts acylation, and (2) chlorination using reagents like SOCl₂ or PCl₅ under anhydrous conditions . For coupling the phenyl rings, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/DMF is employed, followed by hydrolysis to yield the carboxylic acid . Optimization focuses on temperature control (60–80°C), solvent polarity, and catalyst loading to maximize yield (>75%) while minimizing side reactions like over-chlorination.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- X-ray crystallography : Resolves crystal packing and confirms substituent positions via SHELX software .
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm, as validated for structurally similar benzoic acid derivatives .
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., formyl proton at δ ~10 ppm, aromatic protons in the 7–8 ppm range) .
Q. How does the reactivity of the chloro and formyl substituents influence nucleophilic substitution reactions?
The electron-withdrawing formyl group activates the aromatic ring toward nucleophilic substitution at the para-chloro position. For example, amines (e.g., NH₃/EtOH) substitute the chloro group under mild conditions (50°C, 12 hrs), while harsher reagents (e.g., NaN₃/DMF) require elevated temperatures (80°C) . The formyl group itself can undergo condensation with hydrazines to form hydrazones, useful in chelating agent synthesis .
Q. What biological targets are associated with this compound in preliminary studies?
It exhibits moderate inhibition (IC₅₀ ~10 µM) against enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases, attributed to hydrogen bonding between the carboxylic acid and active-site residues. Antimicrobial assays show activity against Gram-positive bacteria (MIC ~25 µg/mL) .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution be addressed in derivative synthesis?
Steric hindrance from the 3-formyl group directs electrophiles (e.g., NO₂⁺) to the less hindered 5-position. Computational DFT studies (B3LYP/6-31G*) predict electron density maps to guide reagent selection, while microwave-assisted synthesis reduces competing pathways .
Q. How to resolve contradictory bioactivity data across cell lines or assay models?
Discrepancies in cytotoxicity (e.g., IC₅₀ varying 10-fold between MCF-7 and HeLa cells) may arise from differences in membrane permeability or metabolic degradation. Use isotopic labeling (¹⁴C-carboxylic acid) to track cellular uptake and LC-MS to identify metabolites .
Q. What computational strategies predict binding modes with proteins lacking crystallographic data?
Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., using ROSETTA) identifies key interactions: the chloro group occupies hydrophobic pockets, while the formyl group forms π-π stacking with His residues. MD simulations (AMBER) assess stability over 100 ns trajectories .
Q. How do stereoelectronic effects modulate reactivity in photodegradation studies?
The formyl group’s electron-deficient nature accelerates UV-induced degradation (t₁/₂ < 24 hrs under 365 nm light) via radical intermediates. ESR spin-trapping (e.g., DMPO) confirms hydroxyl radical formation, while Hammett plots correlate substituent σ values with degradation rates .
Q. What strategies optimize HPLC methods for quantifying trace impurities in scaled-up synthesis?
Use gradient elution (ACN/H₂O + 0.1% TFA) to separate positional isomers (e.g., 3-formyl vs. 4-formyl byproducts). Validate with spiked samples (0.1–1% impurities) and MS detection for structural confirmation .
Q. How can mechanistic studies using isotopic labeling clarify reaction pathways in derivative synthesis?
¹³C-labeled formyl groups track carbonyl participation in condensation reactions via ¹³C NMR. Kinetic isotope effects (KIEs) using deuterated solvents (D₂O) reveal rate-determining steps in hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
